molecular formula C5H6F3NO3 B7956268 Ethyl (2Z)-3,3,3-trifluoro-2-(hydroxyimino)propanoate

Ethyl (2Z)-3,3,3-trifluoro-2-(hydroxyimino)propanoate

Cat. No.: B7956268
M. Wt: 185.10 g/mol
InChI Key: WFQNJACLNVYAIK-YCRREMRBSA-N
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Description

Ethyl (2Z)-3,3,3-trifluoro-2-(hydroxyimino)propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is notable for its trifluoromethyl group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2Z)-3,3,3-trifluoro-2-(hydroxyimino)propanoate can be synthesized through the reaction of ethyl 3,3,3-trifluoropyruvate with hydroxylamine hydrochloride. The reaction typically occurs in the presence of a base such as sodium carbonate or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like ethanol or methanol at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Hydrolysis: Ethyl (2Z)-3,3,3-trifluoro-2-(hydroxyimino)propanoate can undergo hydrolysis in the presence of an acid or base to form the corresponding carboxylic acid and alcohol.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Hydrolysis: 3,3,3-trifluoro-2-(hydroxyimino)propanoic acid and ethanol.

    Reduction: 3,3,3-trifluoro-2-(amino)propanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (2Z)-3,3,3-trifluoro-2-(hydroxyimino)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the trifluoromethyl group.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl (2Z)-3,3,3-trifluoro-2-(hydroxyimino)propanoate exerts its effects is primarily through its interaction with biological molecules. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, potentially inhibiting their activity. This interaction can affect various molecular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Ethyl (2Z)-3,3,3-trifluoro-2-(hydroxyimino)propanoate can be compared with other esters and oximes:

    Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.

    Ethyl (2Z)-2-(hydroxyimino)propanoate: Similar in structure but lacks the trifluoromethyl group, resulting in different chemical properties.

    Ethyl cyanohydroxyiminoacetate: Another oxime ester, used as an additive in peptide synthesis.

The presence of the trifluoromethyl group in this compound makes it unique, as this group can significantly alter the compound’s reactivity and biological activity.

Properties

IUPAC Name

ethyl (2E)-3,3,3-trifluoro-2-hydroxyiminopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3NO3/c1-2-12-4(10)3(9-11)5(6,7)8/h11H,2H2,1H3/b9-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFQNJACLNVYAIK-YCRREMRBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NO)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N\O)/C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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